molecular formula C22H24ClN5O B605908 Balovaptan CAS No. 1228088-30-9

Balovaptan

Cat. No. B605908
M. Wt: 409.918
InChI Key: GMPZPHGHNDMRKL-RZDIXWSQSA-N
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Description

Balovaptan (INN; developmental code name RG7314) is a selective small molecule antagonist of the vasopressin V1A receptor . It is under development by Roche for the treatment of post-traumatic stress disorder . It was in a phase III clinical trial for adults and a phase II clinical trial for children for this indication .


Molecular Structure Analysis

Balovaptan has the IUPAC name 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine . Its molecular formula is C22H24ClN5O .


Physical And Chemical Properties Analysis

Balovaptan has a molar mass of 409.92 g/mol . More detailed physical and chemical properties might be found in specialized chemistry databases or publications.

Scientific Research Applications

Balovaptan and Autism Spectrum Disorder

Balovaptan has shown potential in treating symptoms of Autism Spectrum Disorder (ASD). It acts as a vasopressin V1a receptor antagonist, potentially improving social behaviors and communication in ASD patients. Despite promising early results, a study on balovaptan was terminated due to less improvement in core ASD symptoms than expected. Nevertheless, the potential of vasopressin axis modulation in ASD warrants further research (Silva Diego Lopez da et al., 2020).

Discovery and Clinical Development

Balovaptan, originally identified as a potent and selective vasopressin V1a receptor antagonist, emerged from efforts to improve pharmacokinetic properties and specific brain activity patterns. In a phase 2 study, balovaptan showed improvements in Vineland-II Adaptive Behavior Scales, indicating potential benefits in communication and socialization for adults with ASD. This led to its progression to phase 3 clinical development in 2018 (P. Schnider et al., 2020).

VANILLA Clinical Trial

The VANILLA phase 2 clinical trial evaluated balovaptan in adult men with ASD. Although the primary endpoint was not met, improvements were noted in adaptive behaviors, particularly in socialization and communication, in the Vineland-II Adaptive Behavior Scales. These findings support further investigation of balovaptan as a treatment for social and communicative deficits in ASD (F. Bolognani et al., 2019).

Pharmacokinetics and Bioavailability

Balovaptan demonstrated high oral bioavailability and a pharmacokinetic profile supportive of once-daily administration without food restrictions in healthy volunteers. Its safety and tolerability at various dosages provide insights into its potential for broader application (Michael G. M. Derks et al., 2021).

Effect of Drug Interactions

The pharmacokinetics of balovaptan are significantly altered by strong modulators of cytochrome P450 3A4 (CYP3A4) activity. The presence of itraconazole (a CYP3A4 inhibitor) or rifampicin (a CYP3A4 inducer) affects balovaptan's plasma concentration and exposure, highlighting the importance of considering drug interactions in its clinical use (Michael G. M. Derks et al., 2020).

Future Directions

Future directions for the development of autism-specific objective clinical outcome measures include the development of novel digital health technology tools and identification of treatment-predictive biomarkers to identify responder subgroups .

properties

IUPAC Name

8-chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPZPHGHNDMRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107286
Record name 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balovaptan

CAS RN

1228088-30-9
Record name Balovaptan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228088309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balovaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALOVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAX5D5AGV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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